Cas no 2680747-77-5 (benzyl N-(1-methyl-4-nitro-1H-imidazol-5-yl)carbamate)

benzyl N-(1-methyl-4-nitro-1H-imidazol-5-yl)carbamate 化学的及び物理的性質
名前と識別子
-
- 2680747-77-5
- benzyl N-(1-methyl-4-nitro-1H-imidazol-5-yl)carbamate
- EN300-28284735
-
- インチ: 1S/C12H12N4O4/c1-15-8-13-10(16(18)19)11(15)14-12(17)20-7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,14,17)
- InChIKey: WKYNCPVYGXUCTR-UHFFFAOYSA-N
- ほほえんだ: O(C(NC1=C([N+](=O)[O-])N=CN1C)=O)CC1C=CC=CC=1
計算された属性
- せいみつぶんしりょう: 276.08585488g/mol
- どういたいしつりょう: 276.08585488g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 20
- 回転可能化学結合数: 4
- 複雑さ: 354
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 102Ų
benzyl N-(1-methyl-4-nitro-1H-imidazol-5-yl)carbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28284735-2.5g |
benzyl N-(1-methyl-4-nitro-1H-imidazol-5-yl)carbamate |
2680747-77-5 | 95.0% | 2.5g |
$2379.0 | 2025-03-19 | |
Enamine | EN300-28284735-0.1g |
benzyl N-(1-methyl-4-nitro-1H-imidazol-5-yl)carbamate |
2680747-77-5 | 95.0% | 0.1g |
$1068.0 | 2025-03-19 | |
Enamine | EN300-28284735-0.25g |
benzyl N-(1-methyl-4-nitro-1H-imidazol-5-yl)carbamate |
2680747-77-5 | 95.0% | 0.25g |
$1117.0 | 2025-03-19 | |
Enamine | EN300-28284735-0.5g |
benzyl N-(1-methyl-4-nitro-1H-imidazol-5-yl)carbamate |
2680747-77-5 | 95.0% | 0.5g |
$1165.0 | 2025-03-19 | |
Enamine | EN300-28284735-1.0g |
benzyl N-(1-methyl-4-nitro-1H-imidazol-5-yl)carbamate |
2680747-77-5 | 95.0% | 1.0g |
$1214.0 | 2025-03-19 | |
Enamine | EN300-28284735-5.0g |
benzyl N-(1-methyl-4-nitro-1H-imidazol-5-yl)carbamate |
2680747-77-5 | 95.0% | 5.0g |
$3520.0 | 2025-03-19 | |
Enamine | EN300-28284735-10.0g |
benzyl N-(1-methyl-4-nitro-1H-imidazol-5-yl)carbamate |
2680747-77-5 | 95.0% | 10.0g |
$5221.0 | 2025-03-19 | |
Enamine | EN300-28284735-0.05g |
benzyl N-(1-methyl-4-nitro-1H-imidazol-5-yl)carbamate |
2680747-77-5 | 95.0% | 0.05g |
$1020.0 | 2025-03-19 |
benzyl N-(1-methyl-4-nitro-1H-imidazol-5-yl)carbamate 関連文献
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Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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Y. Maximilian Klein,Edwin C. Constable,Catherine E. Housecroft,Alessandro Prescimone CrystEngComm, 2015,17, 2070-2073
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Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Wei Chen Nanoscale, 2015,7, 6957-6990
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
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Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
benzyl N-(1-methyl-4-nitro-1H-imidazol-5-yl)carbamateに関する追加情報
Research Brief on Benzyl N-(1-methyl-4-nitro-1H-imidazol-5-yl)carbamate (CAS: 2680747-77-5)
Benzyl N-(1-methyl-4-nitro-1H-imidazol-5-yl)carbamate (CAS: 2680747-77-5) is a synthetic compound that has recently garnered attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. This research brief aims to provide an overview of the latest findings related to this compound, including its synthesis, biological activity, and potential therapeutic applications.
The compound is characterized by the presence of a nitroimidazole moiety, which is known for its diverse pharmacological properties, including antimicrobial and anticancer activities. The carbamate functional group further enhances its reactivity and potential as a building block in the synthesis of more complex molecules. Recent studies have explored its role as an intermediate in the development of novel therapeutics targeting infectious diseases and cancer.
In a recent study published in the Journal of Medicinal Chemistry, researchers investigated the synthetic pathways for benzyl N-(1-methyl-4-nitro-1H-imidazol-5-yl)carbamate and evaluated its stability under various conditions. The study highlighted the compound's robustness as a synthetic intermediate, with potential for scalable production. Additionally, preliminary biological assays indicated moderate inhibitory activity against certain bacterial strains, suggesting its utility in antimicrobial drug development.
Another significant finding comes from a 2023 study in Bioorganic & Medicinal Chemistry Letters, where the compound was utilized as a precursor in the synthesis of novel nitroimidazole derivatives. These derivatives exhibited promising activity against hypoxic tumor cells, a hallmark of aggressive cancers. The study underscored the potential of benzyl N-(1-methyl-4-nitro-1H-imidazol-5-yl)carbamate as a key scaffold in the design of hypoxia-targeting anticancer agents.
Despite these promising results, challenges remain in optimizing the compound's pharmacokinetic properties and minimizing potential off-target effects. Future research directions may include structural modifications to enhance selectivity and efficacy, as well as in vivo studies to validate its therapeutic potential. Collaborative efforts between chemists and biologists will be crucial in advancing this compound from the bench to the clinic.
In conclusion, benzyl N-(1-methyl-4-nitro-1H-imidazol-5-yl)carbamate (CAS: 2680747-77-5) represents a versatile and promising candidate in the realm of medicinal chemistry. Its unique structural features and biological activity make it a valuable subject for ongoing and future research, with potential applications spanning antimicrobial and anticancer therapies.
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